Indoline-5,6-diol hydrobromide

Description

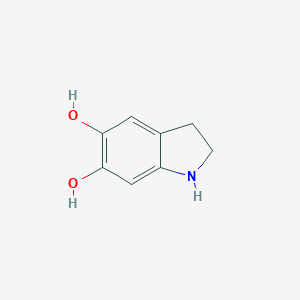

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1H-indole-5,6-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMQOPNBBITFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021295 | |

| Record name | 5,6-Dihydroxyindoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138937-28-7 | |

| Record name | 5,6-Dihydroxyindoline hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138937-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydroxyindoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydroxy-2,3-dihydro-1H-indolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indole-5,6-diol, 2,3-dihydro-, hydrobromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Indoline 5,6 Diol Hydrobromide As a Bicyclic Indoline Derivative

The significance of Indoline-5,6-diol hydrobromide in academic research stems from its identity as a bicyclic indoline (B122111) derivative. The indoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural and synthetic compounds with established biological activities. smolecule.comnih.gov The addition of hydroxyl groups at the 5 and 6 positions of the indoline ring enhances the molecule's functionality and potential for further chemical modification.

The hydrobromide salt form of this compound improves its stability and water solubility, facilitating its use in various experimental settings. smolecule.comchemicalbook.com This specific substitution pattern confers distinct chemical and biological properties compared to other indoline derivatives. smolecule.com

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Pathways for Indoline-5,6-diol Hydrobromide

Ether Cleavage with Hydrobromic Acid from Indoline (B122111) Ether Precursors

A prominent method for synthesizing this compound is through the cleavage of indoline ether precursors, such as 5,6-dimethoxyindoline (B190262), using hydrobromic acid (HBr). google.comgoogle.com This reaction is typically performed by heating the indoline ether in an aqueous solution of HBr. google.com The process involves the protonation of the ether oxygen by the strong acid, followed by a nucleophilic attack of the bromide ion. libretexts.orglibretexts.orgorganicchemistrytutor.com

For industrial applications, a process has been developed that allows for the large-scale production of 5,6-dihydroxyindolines. google.com This method involves reacting the corresponding ether precursors with hydrobromic acid and then directly recrystallizing the product from the aqueous reaction mixture. google.com A specific example involves introducing 100 g of 5,6-dimethoxyindoline into a stirred vessel with 500 ml of a 62% aqueous hydrogen bromide solution. google.com The mixture is then refluxed for several hours. google.com This streamlined process avoids complex purification steps like distillation and column chromatography, making it more suitable for industrial production. google.com

The efficiency of the ether cleavage reaction is highly dependent on the reaction conditions and the ratio of reagents. The concentration of the aqueous HBr solution is a key parameter, with concentrations between 40% and 62% being preferred. google.com The molar ratio of hydrobromic acid to the indoline ether precursor is also critical and is typically adjusted to a value between 3:1 and 30:1, with a more preferred range of 5:1 to 15:1. google.com The reaction is generally carried out by heating the mixture under reflux for several hours to ensure complete cleavage of the ether groups. google.com

Table 1: Optimized Conditions for Ether Cleavage Synthesis

| Parameter | Optimal Range |

|---|---|

| HBr Concentration | 40% - 62% google.com |

| Molar Ratio (HBr:Indoline Ether) | 5:1 - 15:1 google.com |

| Reaction Temperature | Reflux google.com |

| Reaction Time | Several hours google.com |

While other strong acids can, in theory, cleave ethers, hydrobromic acid is significantly more effective than hydrochloric acid (HCl) for this transformation. libretexts.orglibretexts.orgstackexchange.com The lower efficacy of HCl is attributed to the fact that the chloride ion (Cl⁻) is a weaker nucleophile compared to the bromide ion (Br⁻). libretexts.orglibretexts.org In comparative experiments, reacting 5,6-dimethoxyindoline with concentrated HCl under similar reflux conditions did not yield the desired 5,6-dihydroxyindoline. google.com This highlights the superior reactivity of HBr in this specific synthetic application.

Oxidative Cyclization of Dopamine (B1211576)

An alternative synthetic route to indoline derivatives involves the oxidative cyclization of dopamine. researchgate.net This process is a key step in the biosynthesis of melanin (B1238610) and can be replicated in a laboratory setting. researchgate.net The reaction proceeds through the oxidation of dopamine to dopaminequinone, which then undergoes an intramolecular cyclization to form leucodopachrome (B102365) (5,6-dihydroxyindoline). researchgate.net

The oxidation of dopamine can be significantly accelerated by the presence of transition metal catalysts, such as Iron(III) (Fe(III)). researchgate.netnih.govnih.gov Fe(III) catalyzes the oxidation of dopamine by oxygen, leading to the formation of intermediates that can cyclize to form the indoline structure. nih.gov Studies have shown that in the presence of Fe(III), the rate of dopamine oxidation is substantially increased compared to autoxidation. nih.gov This catalytic effect is crucial for achieving efficient conversion of dopamine to its cyclized derivatives. The reaction mechanism involves the formation of a complex between Fe(III) and dopamine, which facilitates the electron transfer process. nih.gov

Anaerobic Reaction Conditions and Intermediates

The synthesis of indoline-5,6-diol, a direct precursor to its hydrobromide salt, can be conceptualized through the oxidation of dopamine under anaerobic conditions, which is then followed by reduction. The anaerobic oxidation of dopamine is a critical process that prevents the formation of highly polymerized melanin-like structures that readily occur in the presence of oxygen. researchgate.netacs.org The reaction is typically initiated by an oxidizing agent in an acidic to neutral medium.

Under anaerobic conditions, the oxidation of dopamine proceeds through a series of intermediates. researchgate.net The initial step involves a two-electron oxidation of the catechol moiety of dopamine to form dopamine quinone . researchgate.netnih.gov This highly reactive intermediate then undergoes an intramolecular cyclization via a Michael-type addition of the amino group to the quinone ring. This cyclization leads to the formation of leucodopaminochrome , which is synonymous with indoline-5,6-diol. researchgate.netnih.gov The reaction is sensitive to pH, with lower pH values slowing down the intramolecular cyclization. nih.gov

Key intermediates in the anaerobic synthesis of indoline-5,6-diol from dopamine are summarized below:

| Intermediate | Description |

| Dopamine | Starting material |

| Dopamine quinone | Product of two-electron oxidation of dopamine |

| Leucodopaminochrome (Indoline-5,6-diol) | Product of intramolecular cyclization of dopamine quinone |

This table summarizes the key intermediates in the anaerobic synthesis of indoline-5,6-diol from dopamine.

The subsequent reduction of any oxidized species back to the diol and the final hydrobromination step would then lead to the target compound.

Reduction of Indole (B1671886) Derivatives

A common strategy for synthesizing indoline scaffolds is the reduction of the corresponding indole derivative. acs.org Specifically, the reduction of 5,6-dihydroxyindole (B162784) to indoline-5,6-diol is a key transformation. Various reducing agents can be employed for this purpose.

Mild reduction of the indole nucleus can be achieved using reagents like zinc or tin in the presence of hydrochloric acid. rsc.org Other methods involve catalytic hydrogenation. google.com For instance, a recent patent describes a process where a palladium-carbon catalyst is used for the reduction of a dinitrostyrene derivative, which then undergoes intramolecular cyclization and debenzylation to yield 5,6-dihydroxyindole. google.com This indole derivative can then be further reduced to the indoline.

The choice of reducing agent is crucial to selectively reduce the pyrrole (B145914) ring of the indole without affecting the benzene (B151609) ring or the hydroxyl groups.

Intramolecular Diels–Alder Reaction Strategies for Indoline Derivatives

The intramolecular Diels-Alder reaction is a powerful tool in organic synthesis for the construction of complex cyclic systems, including indoline derivatives. wikipedia.orgmasterorganicchemistry.com This pericyclic reaction involves a conjugated diene and a dienophile that are part of the same molecule, leading to the formation of a bicyclic or polycyclic product. wikipedia.orgmasterorganicchemistry.com

In the context of indoline synthesis, a precursor molecule containing both a diene and a dienophile moiety connected by a suitable linker can be designed to undergo an intramolecular [4+2] cycloaddition to form the indoline ring system. beilstein-journals.org The reaction is thermally allowed and proceeds through a concerted mechanism involving a cyclic transition state. wikipedia.org The stereochemistry of the final product is highly controlled by the geometry of the starting material. masterorganicchemistry.com While a general strategy, its application to the direct synthesis of 5,6-dihydroxyindoline would require a specifically functionalized starting material that incorporates the diene, dienophile, and the precursors to the hydroxyl groups. The reaction often works best when forming five or six-membered rings in addition to the newly formed cyclohexene (B86901) ring. masterorganicchemistry.com

Direct Hydrobromic Acid Reaction with Indoline-5,6-diol

The final step in the synthesis of this compound is the direct reaction of Indoline-5,6-diol with hydrobromic acid (HBr). google.com This acid-base reaction results in the protonation of the basic nitrogen atom of the indoline ring by the strong acid HBr, forming the corresponding hydrobromide salt.

A patented process describes the synthesis of 5,6-dihydroxyindolines by reacting the corresponding ether precursors with hydrobromic acid, followed by direct crystallization from the aqueous reaction mixture. google.com In a specific example, 5,6-dimethoxyindoline is heated under reflux with a 62% aqueous hydrogen bromide solution. google.com After cooling, the 5,6-dihydroxyindoline hydrobromide crystallizes out and can be collected by filtration. google.com This method is advantageous for its simplicity in work-up and purification. google.com

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms provides deeper insight into the synthetic transformations and allows for the optimization of reaction conditions.

Acid-Catalyzed Nucleophilic Substitution Mechanism in Ether Cleavage

The cleavage of aryl methyl ethers, such as 5,6-dimethoxyindoline, with strong acids like HBr is a crucial step in the synthesis of Indoline-5,6-diol. google.com This reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism. chem-station.comwikipedia.orgcommonorganicchemistry.com

The mechanism can be described as follows:

Protonation of the ether oxygen: The first step involves the protonation of one of the ether oxygen atoms by the strong acid (HBr). This converts the methoxy (B1213986) group into a better leaving group (methanol). chem-station.comnih.gov

Nucleophilic attack by the bromide ion: The bromide ion (Br⁻), a good nucleophile, then attacks the methyl carbon in an SN2 reaction. chem-station.com This results in the cleavage of the carbon-oxygen bond, forming a hydroxyl group on the aromatic ring and bromomethane (B36050) as a byproduct.

Repetition for the second ether group: The process is repeated for the second methoxy group to yield the final 5,6-dihydroxyindoline.

The reaction is typically carried out at elevated temperatures to overcome the activation energy for ether cleavage. commonorganicchemistry.com The use of HBr is effective due to its strong acidity and the high nucleophilicity of the bromide ion. wikipedia.org

| Step | Description | Reactants | Products |

| 1 | Protonation of ether oxygen | 5,6-dimethoxyindoline, HBr | Protonated ether |

| 2 | Nucleophilic attack (SN2) | Protonated ether, Br⁻ | 5-hydroxy-6-methoxyindoline, CH₃Br |

| 3 | Repetition of steps 1 & 2 | 5-hydroxy-6-methoxyindoline, HBr | Indoline-5,6-diol, CH₃Br |

This table outlines the stepwise mechanism of acid-catalyzed ether cleavage of 5,6-dimethoxyindoline with HBr.

Electron Transfer and Cyclization Mechanisms in Dopamine Oxidation

The initial step is a two-electron, two-proton oxidation of the catechol moiety of dopamine to produce dopamine quinone . researchgate.net This can be initiated by enzymatic or chemical oxidants. nih.gov This electron transfer is a critical activation step.

Following the electron transfer, the highly reactive dopamine quinone undergoes an intramolecular cyclization. The nucleophilic amino group of the side chain attacks the electron-deficient quinone ring in a 1,4-Michael addition reaction. nih.gov This cyclization step leads to the formation of leucodopaminochrome (indoline-5,6-diol). researchgate.netnih.gov This cyclization is pH-dependent, with neutral to slightly alkaline conditions favoring the reaction. nih.govchinesechemsoc.org

Intermediate Formation and Stabilization in Synthetic Routes

The construction of the indoline ring often proceeds through various reactive intermediates whose formation and stabilization are critical to the success of the reaction. The nature of these intermediates is highly dependent on the specific synthetic route employed.

One of the classic methods for synthesizing hydroxy-substituted indoles, which can be subsequently reduced to indolines, is the Nenitzescu indole synthesis . This reaction forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.org The mechanism involves a sequence of a Michael addition, a nucleophilic attack by the enamine, and an elimination step. wikipedia.org The stability of the intermediates is influenced by substituents on the benzoquinone starting material. wikipedia.org While initial theories suggested intermediates formed from nitrogen-carbon condensation, further studies have shown that true intermediates arise from a carbon-carbon condensation, which then convert to the final indole product. rsc.orgrsc.org The reaction conditions, particularly the use of polar solvents and Lewis acid catalysts like zinc chloride (ZnCl₂), play a significant role in activating the enamine and stabilizing the intermediates. wikipedia.org

Another cornerstone of indole synthesis is the Fischer indole synthesis , which involves the acid-catalyzed cyclization of an arylhydrazone. byjus.comwikipedia.org The mechanism proceeds through several key intermediates:

The arylhydrazone isomerizes to an enamine (or 'ene-hydrazine') tautomer. wikipedia.org

Protonation of the enamine is a crucial activation step. wikipedia.org Computational studies have shown that substituents on the carbonyl starting material can stabilize the ene-hydrazine intermediates and the subsequent transition states. nih.gov

A organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement occurs, breaking the N-N bond and forming a diimine intermediate. wikipedia.org

The diimine then cyclizes to form an aminoindoline (aminal). wikipedia.org

Finally, elimination of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.org

The stability of these intermediates dictates the success of the reaction. For instance, electron-donating groups can stabilize the iminylcarbocation that may form from heterolytic N-N bond cleavage, a pathway that can compete with the desired organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and lead to reaction failure. nih.gov

In more modern approaches, radical intermediates are also utilized. For example, a cobalt(III)-carbene radical can undergo a rapid intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to form a more stabilized benzylic radical. researchgate.netnih.gov The success of this transformation is highly dependent on the resonance stabilization of these radical intermediates. researchgate.netnih.gov

The protonation of the indole ring itself is a key factor in many reactions. While protonation on the nitrogen atom can occur, the thermodynamically more stable intermediate is the 3H-indolium cation, formed by protonation at the C-3 position. bhu.ac.in This intermediate is often reactive enough to undergo hydrogenation to an indoline in the presence of a suitable catalyst. sci-hub.se

Advanced Synthetic Approaches and Strategies for Indoline and Indole Scaffolds

Aryne chemistry provides a powerful, metal-free method for accessing heterocyclic structures. acs.org Annulation reactions involving arynes, such as benzyne, have been developed to directly produce substituted indolines. organic-chemistry.orgacs.org These reactions often proceed via cycloadditions.

A formal [3+2] cycloaddition has been reported where N-carbamoyl-functionalized enamine derivatives react with an aryne to yield indoline adducts. acs.orgacs.org The aryne is typically generated in situ from a silyl (B83357) aryl triflate precursor in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT). organic-chemistry.orgacs.org

The general mechanism involves the nucleophilic attack of the enamine on the aryne, followed by intramolecular cyclization. A notable aspect of this methodology is its potential for orthogonality; by simply changing the N-acyl group on the enamine starting material (e.g., from a carbamate (B1207046) to an amide), the reaction can be diverted to produce isoquinolines via a [4+2] cycloaddition instead of indolines. organic-chemistry.orgacs.org This highlights the subtle electronic and steric factors that govern the reaction pathway.

The scope of this reaction allows for the use of various substituted enamines and both symmetrical and unsymmetrical aryne precursors, providing access to a range of structurally diverse indolines. acs.orgacs.org

Table 1: Examples of Aryne Annulation for Indoline Synthesis

| Enamine Substrate | Aryne Precursor | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-carbamoyl dehydroalanine (B155165) esters | Silyl aryl triflates | TBAT, THF | Substituted Indolines | organic-chemistry.orgacs.org |

| N-acetyl dehydroalanine ester | Silyl aryl triflates | TBAT, THF | Substituted Isoquinolines | organic-chemistry.orgacs.org |

| Dehydrophenylalanine derivative | Silyl aryl triflates | TBAT, THF | 1,2,3-Trisubstituted Indoline | acs.org |

Convergent synthesis is a powerful strategy for the efficient construction of complex molecules, such as indole alkaloids. This approach involves synthesizing separate, complex fragments of the target molecule and then coupling them together at a late stage. nih.gov This contrasts with a linear synthesis where the molecule is built step-by-step from a single starting material.

The advantages of a convergent strategy include:

Flexibility: It allows for the synthesis of analogues by modifying one of the fragments independently before the coupling step. acs.org

However, the late-stage coupling of highly functionalized and sterically hindered fragments can be challenging. nih.gov Overcoming issues of chemoselectivity and steric repulsion is crucial. nih.gov Transition metal-catalyzed cross-coupling reactions are often employed, though their application for forming bonds involving sterically demanding carbons can be difficult. nih.gov

Recent developments have focused on creating novel coupling methods to overcome these hurdles. For example, a silver-mediated nucleophilic substitution reaction has been used to link two indole units. nih.gov Another strategy involves a palladium-catalyzed Sonogashira coupling of an o-iodoaniline derivative (representing one fragment) with an alkyne (representing another fragment), followed by a tandem cyclization to form a tetracyclic indole core. elsevierpure.comresearchgate.net This highlights how combining convergent and tandem (or cascade) strategies can rapidly build molecular complexity. elsevierpure.com

Copper-catalyzed reactions, particularly Ullmann-type couplings, are a cornerstone of N-aryl bond formation and have been extensively applied to the synthesis of N-arylindoles and the cyclization to form the indole ring itself. acs.orgbenthamdirect.com These methods are often more cost-effective than those using palladium catalysts. rhhz.net

Historically, Ullmann reactions required harsh conditions, such as high temperatures (often over 140°C). acs.org However, significant progress has been made in developing milder conditions, primarily through the use of ligands that stabilize the copper catalyst and facilitate the reaction. Simple chelating ligands, such as diamines (e.g., DMEDA), have proven effective, allowing reactions to proceed at lower temperatures with smaller amounts of the copper catalyst. acs.orgrhhz.net

Copper catalysis can be used for intramolecular cyclization to form the indole ring. One approach involves a cascade reaction starting with a bromobenzaldehyde, which undergoes an aldol (B89426) condensation, followed by an intramolecular C-N cross-coupling (a Goldberg-type reaction) to form an indole-2-carboxylic ester. acs.org This method can be performed in greener, renewable solvents like 2-MeTHF, improving the sustainability of the process. acs.org

Another strategy involves the copper(II)-catalyzed reaction of o-alkynylanilines, which undergo a 5-endo-dig cyclization to form the indole scaffold. rsc.orgresearchgate.net This can be part of a one-pot reaction where the newly formed indole is immediately functionalized. rsc.org

Table 2: Comparison of Catalytic Systems for N-Arylation of Indoles

| Catalyst System | Ligand Type | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| CuI | Diamine (e.g., DMEDA) | K₃PO₄, Dioxane | Mild conditions, inexpensive metal | acs.orgrhhz.net |

| Copper Nanoparticles | Often ligand-free | Various bases and solvents | Ligandless conditions, recyclable catalyst | nih.gov |

| Palladium-based | Phosphine ligands | Various bases and solvents | Addresses extreme temperature issues | acs.org |

| Copper(I) with Surfactant | Betaine | Aqueous media | Green chemistry, promotes reactivity | rsc.org |

Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| β-aminocrotonic ester |

| Zinc chloride |

| Tetrabutylammonium triphenyldifluorosilicate (TBAT) |

| o-iodoaniline |

| N,N'-Dimethylethylenediamine (DMEDA) |

| 2-Methyltetrahydrofuran (2-MeTHF) |

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions and Products

The catechol-like structure of the benzene (B151609) ring in Indoline-5,6-diol makes it susceptible to oxidation. This process is a cornerstone of its chemical behavior and biological relevance, such as in the formation of melanin (B1238610) pigments.

Oxidation of Hydroxyl Groups to Quinone Derivatives

The oxidation of Indoline-5,6-diol involves the removal of two protons and two electrons (a 2e⁻ oxidation) from the hydroxyl groups at positions 5 and 6. This transformation converts the diol into the corresponding indole-5,6-quinone (B1222607). wikipedia.org This reaction proceeds through a one-electron oxidation step that forms an intermediate semiquinone radical. nih.gov The resulting indole-5,6-quinone is a highly reactive species. nih.gov This quinone is a key intermediate in the biosynthesis of eumelanin (B1172464), the pigment responsible for brown and black coloration in animals. wikipedia.org

Role of Oxidizing Agents in Controlled Transformations

The oxidation of Indoline-5,6-diol can be initiated and controlled by a variety of oxidizing agents. The choice of agent can influence the reaction rate and the stability of the products.

Common Oxidizing Agents and Methods:

| Agent/Method | Description |

|---|---|

| Enzymatic Catalysts | Enzymes such as tyrosinase and peroxidase can efficiently catalyze the oxidation of the diol to its quinone form. wikipedia.org |

| Chemical Oxidants | Reagents like potassium permanganate, chromium trioxide, and hydrogen peroxide are effective chemical oxidants for this transformation. |

| Pulse Radiolysis | This technique uses high-energy radiation to generate radicals that can initiate the oxidation process, allowing for the study of transient intermediates like the semiquinone. nih.gov |

These controlled transformations are crucial in biological systems like melanogenesis and have applications in synthetic chemistry, such as in the formulation of hair dyes. chemicalbook.comlookchem.com

Formation of Pyrrole (B145914) Scaffolds via Hydrogen Peroxide in Alkaline Solutions

A specific and noteworthy transformation occurs when Indoline-5,6-diol (or its deprotonated form, 5,6-dihydroxyindole) is treated with hydrogen peroxide (H₂O₂) under alkaline conditions. This reaction leads to the oxidative cleavage and rearrangement of the indoline (B122111) structure, resulting in the formation of pyrrole scaffolds that are decorated with pendant carboxylate groups. This particular pathway highlights the versatile reactivity of the indoline core beyond simple quinone formation.

Reduction Reactions and Products

Reduction reactions represent the reverse of the oxidative processes, converting the highly reactive quinone species back into the more stable diol form. These reactions are fundamental to the compound's role in bioreductive processes.

Conversion to Dihydro Derivatives

The reduction of indole-5,6-quinone regenerates the dihydroxyindole structure. This conversion is a two-electron reduction process that effectively reverses the oxidation. The hydroquinone (B1673460) (the diol form) is the active species in some bioreductive activation mechanisms, rather than the semiquinone radical intermediate. acs.org This redox cycling between the diol and quinone forms is a key feature of the molecule's chemistry and is central to its function in biological redox systems. wikipedia.org

Application of Specific Reducing Agents

Various reducing agents can accomplish the conversion of the quinone back to the diol. The choice of reagent depends on the desired reaction conditions and selectivity.

Examples of Specific Reducing Agents:

| Reducing Agent | Typical Application |

|---|---|

| Sodium Borohydride (NaBH₄) | A common laboratory reagent used for the reduction of quinones to hydroquinones. |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent capable of reducing the quinone functionality. |

| Chemical Reduction (e.g., Thiols) | In studies of bioreductive drugs, thiols can be used to chemically reduce indolequinones to their hydroquinone form. acs.org |

| Radiolytic Reduction | Similar to pulse radiolysis for oxidation, radiolytic methods can be employed to generate reducing radicals for the controlled one-electron reduction of the quinone. acs.orgnih.gov |

The ability to be readily oxidized and subsequently reduced underlies the role of indoline-5,6-diol and its derivatives in various biochemical pathways and pharmacological applications, including their investigation as bioreductively activated antitumor agents. nih.govnih.govst-andrews.ac.uk

Substitution Reactions

The chemical behavior of Indoline-5,6-diol hydrobromide is significantly influenced by the electron-rich nature of the bicyclic indoline system. The fusion of a benzene ring with a five-membered nitrogen-containing ring, along with the activating hydroxyl groups, dictates its reactivity, particularly in substitution reactions.

Electrophilic Substitution on the Indoline Ring (e.g., 3-position)

The indole (B1671886) ring system, from which indoline is derived, is characterized by high reactivity towards electrophiles. nih.govresearchgate.net This reactivity is generally greater than that of benzene due to the electron-donating nature of the nitrogen atom, which delocalizes its lone pair of electrons into the ring system. researchgate.net Consequently, the indole nucleus is highly susceptible to electrophilic aromatic substitution (EAS).

Research indicates that for indole and its derivatives, the C3-position of the pyrrole ring is the most electronically favored site for electrophilic attack. nih.govresearchgate.net This preference is attributed to the stability of the resulting cationic intermediate (arenium ion), where the positive charge can be effectively delocalized over the nitrogen atom. While Indoline-5,6-diol is a reduced form of indole, the underlying principles of reactivity at the positions adjacent to the nitrogen atom remain relevant, especially under conditions that might facilitate localized aromatization or tautomerization. For substituted indoles, such as those with methoxy (B1213986) groups, studies on cyclization reactions—a form of intramolecular electrophilic substitution—confirm that the primary pathway involves attack at the 3-position. rsc.org

Regioselectivity in Electrophilic Aromatic Substitution of Indole Derivatives

| Position on Indole Ring | Relative Reactivity | Reason for Reactivity |

|---|---|---|

| C3 | Most Favored | High electron density; formation of the most stable cationic intermediate. nih.govresearchgate.net |

| C2 | Favored if C3 is substituted | Secondary site of electron density. researchgate.net |

| Benzene Ring (C4-C7) | Less Favored | Requires harsher conditions; pyrrole ring is more activated. |

Halogenation and Nitration Studies

Building on the principles of electrophilic substitution, specific studies have explored the halogenation and nitration of indoline and indole derivatives. The hydroxyl groups at the 5 and 6 positions of Indoline-5,6-diol are activating, further enhancing the electron density of the aromatic ring and its susceptibility to electrophilic attack.

Halogenation: The halogenation of indoles, particularly bromination and chlorination, typically occurs at the C3-position. researchgate.netfrontiersin.org This reaction can be carried out using reagents like bromine or chlorine. smolecule.com The high reactivity of the indole nucleus often means that these reactions can proceed under mild conditions. For instance, enzymatic halogenation has been successfully used to brominate various indole derivatives at the C3 position, highlighting this site's inherent reactivity. frontiersin.org Halogenated indoles are valuable precursors for further chemical synthesis, often used in transition metal-catalyzed cross-coupling reactions. frontiersin.org

Nitration: Nitration involves the introduction of a nitro (-NO2) group onto the aromatic ring using nitrating agents. smolecule.com Similar to halogenation, this electrophilic substitution is expected to occur preferentially at the most nucleophilic site of the indoline ring. The presence of the activating diol functionality suggests a high reactivity towards nitrating agents.

Summary of Electrophilic Substitution Studies on Indole/Indoline Rings

| Reaction Type | Typical Reagents | Primary Site of Substitution | Reference |

|---|---|---|---|

| Halogenation (Bromination) | Bromine (Br₂) | C3 | frontiersin.orgsmolecule.com |

| Halogenation (Chlorination) | Chlorine (Cl₂) | C3 | smolecule.com |

| Nitration | Nitrating Agents (e.g., HNO₃/H₂SO₄) | C3 (predicted) | smolecule.com |

Other Chemical Transformations

Protonation Equilibria and Salt Formation

Indoline-5,6-diol is weakly basic due to the lone pair of electrons on the nitrogen atom within the five-membered ring. smolecule.com This basicity allows it to react with acids to form salts. The compound this compound is the salt formed from the reaction of the indoline base with hydrobromic acid (HBr). smolecule.com

The formation of the hydrobromide salt is a crucial step in the synthesis and purification of Indoline-5,6-diol. One documented industrial process involves the cleavage of the corresponding diether, 5,6-dimethoxyindoline (B190262), by heating it with a concentrated aqueous solution of hydrogen bromide. google.com In this process, the HBr serves both as the reagent for ether cleavage and as the acid for salt formation. Upon cooling the reaction mixture, the desired this compound crystallizes directly from the solution in a highly pure form. google.com This method is noted as an improvement over previous techniques that required more complex workup procedures. google.com The salt form generally confers greater stability and better handling properties compared to the free base, which can be prone to oxidation.

Synthesis of this compound

| Starting Material | Reagent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 5,6-Dimethoxyindoline | Aqueous Hydrogen Bromide (40-62%) | Heating under reflux for several hours | This compound | google.com |

| Indoline-5,6-diol (free base) | Hydrobromic Acid | Acid-base reaction | This compound | smolecule.com |

Derivatives and Analogs: Synthesis and Research

Design and Synthesis of Indoline-5,6-diol Hydrobromide Derivatives

The synthesis of derivatives of this compound, a derivative of indoline (B122111) featuring hydroxyl groups at the 5 and 6 positions, begins with strategic approaches to modify its core structure. smolecule.com The parent 5,6-dihydroxyindoline can be produced by reacting 5,6-dimethoxyindoline (B190262) with an aqueous solution of hydrogen bromide, typically under reflux. google.com

Systematic structural modification of the indoline scaffold involves a variety of chemical strategies to generate diverse libraries of compounds for further study. One effective approach is the use of solid-phase synthesis, where o-allyl or o-prenyl anilines are cycloaded onto a polymer-bound selenenyl bromide resin. nih.gov This method allows for the creation of a series of indoline scaffolds that can be functionalized and cleaved using several distinct methods, including traceless reduction, radical cyclization, and oxidative elimination, to yield a variety of substituted indolines. nih.gov This technique is particularly useful for constructing combinatorial libraries, which are valuable for screening and drug discovery processes. nih.gov Other key strategies involve metal-catalyzed reactions, C-H activation, and cross-coupling reactions, which have become essential for the functionalization of indole (B1671886) and indoline cores. researchgate.net

The synthesis of specific derivatives often focuses on N-alkylation and substitution on the aromatic ring to modulate the molecule's properties.

N-Alkylation: Several methods have been developed for the N-alkylation of indoles and indolines. One approach involves a redox amination of indoline with aliphatic ketones using a bismuth nitrate (B79036) catalyst to produce N-alkylated indolines. dntb.gov.ua Another efficient method is the copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole reagents. researchgate.net This reaction tolerates a variety of functional groups, with electron-donating and halo groups on the phenyl ring of the N-tosylhydrazone generally providing higher yields. researchgate.net Furthermore, enantioselective N-alkylation can be achieved through methods such as the prolinol-catalyzed reaction of isatins with enals, which yields N-alkylated isatins that can be converted to chiral N-alkylated indole derivatives. mdpi.comrsc.org A modern approach involves a [4+1] annulative double C-H functionalization of N,N-dialkylanilines, providing a general pathway to N-alkylindoles from readily available starting materials. nih.gov

Ring Substitution: Substitution at various positions on the indoline ring can be achieved through multi-step synthetic sequences. For instance, indoline can be reacted with a substituted benzoyl chloride, followed by chlorosulphonation of the resulting compound. researchgate.net Subsequent condensation of this intermediate with various aromatic amines leads to the synthesis of a range of indoline derivatives with substitutions on the aromatic portion of the molecule. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives (Non-Clinical Focus)

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its biological activity. For indoline derivatives, these studies focus on correlating chemical modifications with performance in in vitro assays.

Derivatives of the indole and indoline scaffolds have been investigated for a wide array of in vitro biological activities. chula.ac.th Synthetic indoline derivatives have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal and anti-tuberculosis properties. researchgate.net Many of these compounds have also shown significant antioxidant activity in assays such as the DPPH assay. researchgate.net The indole moiety is a common feature in molecules that bind to various enzymes and receptors, and its derivatives have been explored for anticancer, antiviral, and anti-inflammatory potential. researchgate.netmdpi.com

A specific SAR study on indole-based HIV-1 fusion inhibitors highlights the importance of molecular shape and connectivity. nih.gov In this research, bis-indole compounds were synthesized and evaluated for their ability to bind to the gp41 hydrophobic pocket, a key target for inhibiting viral entry. The study revealed that the linkage between the two indole rings was critical for activity. nih.gov

| Structural Feature / Modification | Observed In Vitro Biological Activity | Reference |

| N-alkylation with various groups | Varied impact on antibacterial, antifungal, and antioxidant activities | researchgate.net |

| Ring substitution with benzoyl and sulphonyl moieties | Antibacterial, antifungal, anti-tuberculosis, antioxidant activity | researchgate.net |

| Bis-indole scaffold with 6-6' linkage | Potent inhibition of HIV-1 gp41 binding and cell-cell fusion | nih.gov |

| Bis-indole scaffold with 5-5', 5-6', or 6-5' linkage | Reduced binding affinity and antiviral activity compared to 6-6' linkage | nih.gov |

| Hybridization with pyrazole (B372694) moiety | Antioxidant and cytoprotective effects | mdpi.com |

This table presents a summary of findings from non-clinical studies correlating structural features of indoline and indole derivatives with their biological activities in laboratory assays.

Synthetic Strategies for Related Indoline and Indole Scaffolds

The construction of the core indoline and indole skeletons is a fundamental aspect of this field of research, with numerous synthetic strategies having been developed. rsc.org These methods provide the necessary building blocks for creating more complex derivatives.

| Synthetic Strategy | Description | Key Features | Reference(s) |

| Metal-Catalyzed Reactions | Use of transition metals like palladium, copper, rhodium, or iron to catalyze cyclization and coupling reactions. | High efficiency and tolerance for various functional groups. Enables C-N and C-C bond formation. | organic-chemistry.org |

| Fischer-Indole Synthesis | A classic method involving the reaction of an arylhydrazine and an aldehyde or ketone under acidic conditions. | A traditional and widely used route for constructing functionalized indoles. | |

| Zn(OTf)₂–Catalyzed Cyclization | Cyclization of anilines with substituted propargyl alcohols, catalyzed by zinc triflate. | Effective for preparing various indoles in good to high yields. | organic-chemistry.org |

| [4+1] Annulation | A double C–H functionalization of N,N-dialkylanilines to form the N-alkylindole scaffold. | Utilizes readily available starting materials and shows broad functional group compatibility. | nih.gov |

| Solid-Phase Synthesis | Building indoline and indole scaffolds on a polymer resin, allowing for high-throughput synthesis. | Ideal for creating combinatorial libraries for screening purposes. | nih.gov |

This table summarizes prominent synthetic strategies used to construct the foundational indoline and indole scaffolds, which are precursors to the derivatives discussed.

Synthesis of Methoxy-Activated Indole Derivatives

The presence of electron-donating methoxy (B1213986) groups on the benzene (B151609) ring of an indole structure enhances its electron density, making it more susceptible to electrophilic attack. chim.it This activation is harnessed in various synthetic strategies to construct functionalized indole derivatives.

Classic named reactions remain the most common methods for preparing methoxy-activated indoles. chim.it These include:

Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. It is a versatile and widely used technique for creating indole rings. nih.gov However, the reaction can sometimes yield unexpected products; for instance, the synthesis using ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl in ethanol (B145695) can result in an abnormal 6-chloroindole-2-carboxylate as the main product instead of the expected 7-methoxyindole (B1360046) derivative. nih.gov

Bischler Indole Synthesis: Another foundational method for indole synthesis.

Hemetsberger Indole Synthesis: This is also a commonly employed strategy for the preparation of these activated indoles. chim.it

Modern approaches have expanded the synthetic toolkit. One novel method utilizes an enzyme-triggered transformation of neoglucobrassicin, a natural compound found in Brassicaceae plants. clockss.org This "green chemistry" approach uses the myrosinase enzyme to generate an unstable isothiocyanate, which then reacts with various nucleophiles to form 1-methoxy-1H-indole derivatives in a single step. clockss.org

Researchers have also successfully synthesized a new series of indole-7-carbohydrazides starting from readily available 4,6-dimethoxyindoles. bayburt.edu.tr The structural confirmation of these novel compounds was achieved through various analytical techniques, including NMR, FT-IR, high-resolution mass spectrometry, and single-crystal X-ray diffraction. bayburt.edu.tr

Table 1: Comparison of Synthetic Methods for Methoxy-Activated Indoles

| Method | Description | Starting Materials | Key Features |

|---|---|---|---|

| Fischer Synthesis | Acid-catalyzed reaction to form the indole ring. nih.gov | Phenylhydrazones, Aldehydes/Ketones | Widely applicable, but can have regioselectivity issues. nih.gov |

| Enzyme-Triggered | Uses myrosinase enzyme on a natural precursor. clockss.org | Neoglucobrassicin, Nucleophilic agents | "Green" method, one-pot synthesis. clockss.org |

| Functionalization | Modification of existing dimethoxyindoles. bayburt.edu.tr | 4,6-dimethoxyindoles | Allows for the creation of complex derivatives like carbohydrazides. bayburt.edu.tr |

Synthetic Approaches to Dimeric Indole Alkaloids

Dimeric indole alkaloids, which consist of two indole units, represent a structurally complex class of natural products, many of which possess important biological activities. nih.gov Their synthesis is challenging due to the difficulty of linking two highly functionalized and often sterically hindered monomer units. nih.govjst.go.jp

A key challenge is the creation of bonds involving a sterically hindered C(sp3) carbon, which is often the linking point for the two indole monomers. nih.gov Traditional cross-coupling reactions (like Suzuki, Stille, or Negishi) are often ineffective for forming these specific bonds, especially in the late stages of a convergent synthesis. jst.go.jp

Convergent Synthetic Strategies

To overcome these hurdles, researchers focus on convergent synthesis, where the two complex monomer units are prepared separately and then joined at a late stage. jst.go.jp This approach, however, presents significant challenges related to chemoselectivity, regioselectivity, and steric repulsion between the large fragments. nih.govjst.go.jp

Key Coupling Methods:

Silver-Mediated Nucleophilic Substitution: A notable breakthrough involves the use of a silver salt, such as silver bis(trifluoromethanesulfonyl)imide (AgNTf2), to mediate the coupling reaction. This method has been successfully applied to the total synthesis of complex dimeric alkaloids like haplophytine (B1203588) and T988 A–C. nih.govjst.go.jp

Dimerization-Cyclization Approaches: Some syntheses involve the dimerization of an indolic α-amino-ketone fragment. However, these methods can suffer from a lack of selectivity, leading to a mixture of products. rsc.org

Base-Catalyzed Imidazoline Cyclization: This key reaction has been used to access the core structures of dimeric alkaloids like those in the Spongotine and Topsentin families. rsc.org

Table 2: Challenges and Solutions in Dimeric Indole Alkaloid Synthesis

| Challenge | Description | Modern Synthetic Solution | Example Alkaloid |

|---|---|---|---|

| Steric Hindrance | Difficulty in forming bonds between two bulky indole units, especially at a quaternary carbon. nih.gov | Silver-mediated nucleophilic substitution reactions. nih.govjst.go.jp | Haplophytine nih.gov |

| Chemoselectivity | The presence of multiple reactive functional groups on the monomer units complicates selective bond formation. jst.go.jp | Late-stage coupling of fully elaborated monomers in a convergent synthesis. jst.go.jp | T988 A-C jst.go.jp |

| Reaction Selectivity | Dimerization and cyclization reactions can produce multiple, undesired isomers. rsc.org | Development of highly selective cyclization catalysts and conditions (e.g., specific bases). rsc.org | Spongotine A, Topsentins rsc.org |

Biological Activity Mechanisms and in Vitro Studies

Mechanistic Basis of Antioxidant Activity

Indoline (B122111) compounds, particularly hydroxylated derivatives, are recognized for their potential as antioxidant agents. nih.gov Their chemical structure allows them to participate in reactions that neutralize reactive oxygen species (ROS), suggesting a capacity to mitigate oxidative stress.

The antioxidant properties of indolic compounds are rooted in their ability to act as free radical scavengers. nih.govnih.gov Studies on pineal indoles, which share structural similarities, have demonstrated potent inhibition of lipid peroxidation in various tissue homogenates, including the brain, liver, and kidney. nih.gov The mechanism often involves the donation of a hydrogen atom from the hydroxyl groups on the indole (B1671886) ring to neutralize free radicals.

Research on the closely related 5,6-dihydroxyindole (B162784) (DHI) shows that it possesses excellent antioxidant properties, with quenching rate constants for reactive excited states that are near the diffusion-controlled limit. researchgate.net The reaction between DHI and a triplet-excited state probe was found to produce a 6-O-centered semiquinone radical, indicating that the scavenging process involves the formation of a more stable radical species from the antioxidant molecule itself. researchgate.net This high reactivity highlights the efficiency of the 5,6-diol substitution pattern in scavenging radicals. researchgate.net Furthermore, various indoles have shown the ability to scavenge specific radicals, including superoxide (B77818) and hydroxyl radicals. nih.gov

The free-radical scavenging capability of indoline derivatives translates to protective effects against cellular damage in in vitro settings. smolecule.com Research has indicated that indoline derivatives are explored for their neuroprotective effects against oxidative stress in cellular models. smolecule.com The inhibition of lipid peroxidation, a key process in cellular membrane damage caused by oxidative stress, has been observed with related indole compounds. nih.gov For instance, certain pineal indoles effectively prevent the hemolysis of rat erythrocytes, a common model for studying oxidative damage to cell membranes. nih.gov

A variety of in vitro assays are employed to quantify the antioxidant and radical-scavenging activity of compounds like Indoline-5,6-diol hydrobromide. These methods are crucial for characterizing the potency and mechanism of antioxidant action.

One common method is the 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) assay, which measures the ability of a compound to scavenge the stable ABTS radical cation. nih.gov This decolorization method can be adapted to assess both hydrophilic and lipophilic antioxidant properties. nih.gov

More advanced techniques, such as laser-flash photolysis, are used for detailed mechanistic studies. researchgate.net This method generates specific reactive excited states that serve as kinetic probes. By monitoring the decay of these probes in the presence of the antioxidant compound, researchers can determine absolute quenching rate constants, providing a precise measure of scavenging efficiency. researchgate.net

Mechanistic Basis of Anti-inflammatory Activity

The indoline scaffold is a key structural motif in the development of novel anti-inflammatory agents. nih.gov Research has focused on designing multitarget drugs that can modulate multiple pathways involved in the inflammatory cascade, offering a more balanced therapeutic effect compared to single-target agents. nih.gov

A promising strategy in the development of anti-inflammatory drugs is the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.gov

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators involved in numerous inflammatory diseases. nih.gov Inhibition of 5-LOX directly blocks the production of these inflammatory molecules. nih.govbohrium.com

Soluble Epoxide Hydrolase (sEH) is responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govnih.gov By inhibiting sEH, the levels of these protective EETs are increased, which helps to counteract and resolve inflammation. nih.gov

Indoline-based compounds have been specifically designed and identified as potent dual inhibitors of both 5-LOX and sEH. nih.gov This multitarget approach offers the significant advantage of simultaneously blocking a major pro-inflammatory pathway while enhancing an endogenous anti-inflammatory pathway. nih.gov This balanced modulation can suppress inflammatory responses more effectively and may reduce the risk of substrate shunting that can occur with single-enzyme inhibitors. nih.gov

The anti-inflammatory effects of indoline-based dual 5-LOX/sEH inhibitors have been characterized using a combination of enzymatic and cellular assays. nih.gov These in vitro studies are essential for determining the potency and selectivity of these compounds. For example, the inhibitory activity is measured against isolated human 5-LOX and sEH enzymes to determine the half-maximal inhibitory concentrations (IC₅₀). nih.gov

As a representative example of the potency achieved by this structural class, an optimized indoline derivative, compound 73 , demonstrated significant dual inhibitory activity. nih.gov

| Target Enzyme | Inhibitory Potency (IC₅₀) of Indoline Derivative 73 |

|---|---|

| 5-Lipoxygenase (5-LOX) | 0.41 ± 0.01 µM |

| Soluble Epoxide Hydrolase (sEH) | 0.43 ± 0.10 µM |

Data sourced from a study on indoline-based dual 5-LOX/sEH inhibitors. nih.gov

Further studies on related brominated indole structures have shown other anti-inflammatory mechanisms, such as the significant inhibition of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and tumor necrosis factor-alpha (TNFα) in stimulated macrophage cell lines. nih.gov Some active indoles were also found to inhibit the translocation of the pro-inflammatory transcription factor nuclear factor kappa B (NFκB). nih.gov

Mechanistic Basis of Antimicrobial Activity

The antimicrobial properties of this compound and related indole compounds are a subject of ongoing scientific investigation. Research into the biological activity of these molecules suggests that their efficacy is rooted in their chemical structure, which allows for interaction with various microbial processes. The following sections detail the in vitro antibacterial studies and the proposed mechanisms through which these compounds may exert their antimicrobial effects.

In Vitro Antibacterial Efficacy Studies

While specific in vitro antibacterial efficacy studies for this compound are not extensively detailed in the currently available literature, research on the closely related compound 5,6-dihydroxyindole (DHI) provides insight into its potential antimicrobial activity. DHI has demonstrated activity against various pathogens, including viruses and parasitic wasps. For instance, DHI was found to be toxic to lambda bacteriophage, with a reported LC50 of 5.6 ± 2.2 μM. nih.gov Furthermore, it showed activity against the eggs of the parasitic wasp Microplitis demolitor, with an LC50 of 111.0 ± 1.6 μM. nih.gov

The broader class of indole derivatives has been more extensively studied for its antimicrobial properties. These compounds have shown a wide spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain novel substituted indole derivatives have displayed significant antibacterial inhibitory activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 6.25 µg/mL against pathogenic bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. nih.gov

Proposed Modalities for Antimicrobial Action (Based on Related Indoles)

The antimicrobial action of indole derivatives is believed to be multifaceted, involving several potential mechanisms that disrupt essential cellular functions in microorganisms. One of the primary proposed modalities is the disruption of the bacterial membrane. nih.govnih.gov The amphiphilic nature of some indole compounds allows them to interact with and perturb the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death. nih.govfrontiersin.org

Another proposed mechanism involves the targeting of microbial DNA. nih.gov Some indole derivatives may interfere with DNA replication and transcription, thereby inhibiting bacterial growth and proliferation. nih.gov Additionally, these compounds can cause protein crosslinking, which can inactivate essential enzymes and disrupt cellular processes. nih.gov The ability of indole compounds to generate reactive oxygen species (ROS) is another avenue through which they may exert their antimicrobial effects, leading to oxidative damage to cellular components.

Mechanistic Basis of Neuroprotective Activity

Indole derivatives, including those with hydroxyl substitutions, have garnered interest for their potential neuroprotective effects. The mechanisms underlying this activity are thought to be linked to their antioxidant properties and their ability to mitigate cellular stress pathways implicated in neurodegeneration.

Protection of Neuronal Cells from Damage in In Vitro Studies

In vitro studies using neuronal cell lines have demonstrated the protective effects of indole-based compounds against various neurotoxic insults. A key mechanism of this neuroprotection is the mitigation of oxidative stress. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to neuronal damage in a variety of neurodegenerative disorders. nih.govmdpi.com

In one study, synthetic indole-phenolic compounds were evaluated for their ability to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity. nih.gov Treatment with these compounds significantly preserved cell viability in the presence of H₂O₂. nih.gov Furthermore, these compounds were shown to reduce cell death induced by the amyloid-beta (Aβ) peptide, a key pathological hallmark of Alzheimer's disease. nih.gov The protective effect was associated with a reduction in intracellular ROS levels. nih.gov

| Neurotoxic Agent | Cell Line | Observed Protective Effect |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | SH-SY5Y | Significant reduction in cell mortality and preservation of cell viability. nih.gov |

| Amyloid-beta (Aβ) peptide | SH-SY5Y | Significant increase in cell viability compared to Aβ-treated cells. nih.gov |

Enzyme Inhibition Mechanisms

The interaction of this compound and related compounds with enzymes is a critical aspect of their biological activity. The ability to inhibit specific enzymes can have significant therapeutic implications.

General Enzyme Inhibitory Properties

Research has shown that certain dihydroxyindole compounds can act as enzyme inhibitors. A notable example is the inhibition of tyrosinase, a key enzyme in the biosynthesis of melanin (B1238610). nih.govmdpi.comresearchgate.net Tyrosinase catalyzes the oxidation of tyrosine to dopaquinone (B1195961), a precursor to melanin. Overactivity of tyrosinase can lead to hyperpigmentation disorders.

Both 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) have been shown to inhibit the conversion of L-tyrosine to dopachrome (B613829), a downstream product of tyrosinase activity. This inhibition is attributed to their ability to compete with the enzyme's substrates for the active site and to interact with dopaquinone. nih.gov This inhibitory action on tyrosinase highlights a potential application for such compounds in dermatological contexts.

Molecular Interactions with Protein Binding Sites (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The interaction of indole-based compounds with protein binding sites is a critical determinant of their biological activity. The indole nucleus, a key feature of Indoline-5,6-diol, can engage in various non-covalent interactions. A primary interaction is hydrogen bonding, where the N-H group of the indole ring can act as a hydrogen bond donor. This capability is considered crucial for the structure and function of membrane proteins and peptides nih.gov. For instance, in the context of tubulin inhibitors, the indole NH group has been observed to form hydrogen bonds with amino acid residues like THR179 mdpi.com.

In addition to hydrogen bonding, the indole scaffold facilitates hydrophobic and aromatic interactions. The flat, aromatic surface of the indole ring can participate in π-stacking with aromatic residues of a protein and hydrophobic interactions with nonpolar residues nih.govmdpi.com. Tryptophan, an amino acid featuring an indole side chain, demonstrates a high propensity for localizing at membrane interfaces, underscoring the importance of both its hydrophobic and polar interaction capabilities nih.gov. In specific molecular docking studies, bis-indole rings have been shown to extend into hydrophobic pockets within proteins, stabilized by interactions with multiple nonpolar amino acid residues mdpi.com. The combination of these interactions—hydrogen bonding, hydrophobic contacts, and potential dipole moment effects—governs the binding affinity and orientation of indole derivatives within protein active sites, thereby influencing their pharmacological effects nih.govmdpi.com.

Context of Tyrosinase Inhibition in Melanogenesis (via Related Dihydroxyindoles)

Melanogenesis is the complex biosynthetic pathway responsible for the production of melanin pigment mdpi.comnih.gov. The enzyme tyrosinase plays a pivotal, rate-limiting role in this process mdpi.comnih.govspandidos-publications.com. It catalyzes the initial two steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone nih.govjst.go.jpmdpi.com. Following the formation of dopaquinone, a series of reactions leads to the creation of dihydroxyindoles, specifically 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) mdpi.comnih.govjst.go.jp.

These dihydroxyindoles are crucial precursors to eumelanin (B1172464), the black-brown pigment jst.go.jpnih.gov. DHI is formed from the decarboxylation of dopachrome, which itself is a product of dopaquinone cyclization nih.gov. Tyrosinase is also involved in the oxidation of 5,6-dihydroxyindole to indole-5,6-quinone (B1222607) nih.govspandidos-publications.com. Because tyrosinase is the key enzyme controlling the entire pathway, its inhibition is a primary strategy for controlling melanin production nih.govnih.govjst.go.jp. Many skin-lightening agents and treatments for hyperpigmentation disorders function by down-regulating the activity of tyrosinase, thereby reducing the production of the dihydroxyindole precursors necessary for melanin synthesis mdpi.comnih.govmdpi.com.

Interactions with Biological Systems and Molecular Targets

Suggested Interaction with Lactotransferrin

Research into the specific molecular interactions of this compound is limited; however, some studies suggest a potential interaction with lactotransferrin (also known as lactoferrin) smolecule.com. Lactoferrin is an iron-binding glycoprotein (B1211001) known for its immunomodulatory functions, bridging innate and adaptive immunity elsevierpure.com. While the precise mechanisms and downstream effects of the interaction between Indoline-5,6-diol and lactotransferrin have not been fully elucidated, the suggestion points towards a potential role in modulating biological pathways where lactotransferrin is involved smolecule.comelsevierpure.com. Further investigation is required to confirm and characterize this specific protein-ligand interaction smolecule.com.

Modulation of Cellular Signaling Pathways

Indoline derivatives are known to interact with various biological systems and can modulate cellular signaling pathways smolecule.com. The indole scaffold is a versatile structure that mimics peptide structures and can bind to numerous enzymes and receptors, leading to a wide range of pharmacological activities researchgate.netchula.ac.th. For example, certain indole derivatives can interact with aryl hydrocarbon receptors (AhR) and cyclin-dependent kinases (CDKs), exhibiting anti-proliferative activity in cancer cell lines nih.gov. The activation of AhR by indole-3-carbinol, a related compound, initiates a cascade that promotes the ubiquitination and subsequent loss of the estrogen receptor α (ERα), thereby inhibiting ERα-mediated cell proliferation nih.gov. The broad spectrum of activities reported for indole compounds—including antitumor, anti-inflammatory, and neuroprotective effects—suggests a complex interplay with multiple cellular signaling cascades smolecule.com.

Dehydrogenation by Cytochrome P450 Enzymes (for Indoline Scaffold)

The indoline scaffold can be metabolized by cytochrome P450 (P450) enzymes through a novel "aromatase" process, converting indoline into indole via dehydrogenation doi.orgnih.govresearchgate.net. This metabolic pathway is significant because the resulting indole products may possess dramatically different therapeutic potencies or toxicities compared to the parent indoline compounds nih.govresearchgate.netnih.gov. Studies using human liver microsomes and recombinant P450 enzymes have shown that multiple P450 isoforms can catalyze this reaction, with CYP3A4 exhibiting the highest activity nih.govresearchgate.netnih.gov. The enzymatic efficiency of this dehydrogenation can be substantial; for the drug indapamide, which contains an indoline moiety, the dehydrogenation efficiency by CYP3A4 was found to be approximately 10-fold greater than that of the parent indoline molecule nih.govresearchgate.net. This metabolic conversion highlights a critical pathway for the biotransformation of indoline-containing compounds in biological systems nih.gov.

In Vitro Models for Biological Activity Assessment

The biological activity of indole-based compounds is assessed using a variety of established in vitro models. These models are essential for initial screening, mechanism-of-action studies, and determining the potency of new chemical entities.

A primary method for evaluating potential anticancer activity is the cytotoxicity assay, commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). A wide range of human cancer cell lines are employed for these assessments, allowing for the evaluation of activity against different tumor types.

Table 1: Examples of Human Cancer Cell Lines Used in Cytotoxicity Assays for Indole Derivatives

| Cell Line | Cancer Type | Reference |

|---|---|---|

| MCF-7 | Breast Cancer | nih.gov |

| Hep-2 | Liver Cancer | nih.gov |

| A-549 | Lung Cancer | nih.govmdpi.com |

| DU-145 | Prostate Cancer | nih.gov |

| HCT116 | Colorectal Carcinoma | mdpi.com |

For assessing specific enzyme inhibition, such as the effect on tyrosinase in the context of melanogenesis, cell-free enzyme activity assays are utilized. These typically use mushroom tyrosinase due to its commercial availability researchgate.net. In addition, cellular models, such as B16 melanoma cells, are used to evaluate a compound's effect on melanin production and cellular tyrosinase activity within a biological context spandidos-publications.com. Further specialized models include 2D and 3D cellular systems to test for synergistic activities with other drugs, such as paclitaxel (B517696) researchgate.net.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5,6-dihydroxyindole (DHI) |

| 5,6-dihydroxyindole-2-carboxylic acid (DHICA) |

| Indole |

| L-tyrosine |

| L-3,4-dihydroxyphenylalanine (L-DOPA) |

| Dopaquinone |

| Dopachrome |

| Indole-3-carbinol |

| Indapamide |

Utilization of Cellular Models for Oxidative Stress and Inflammation

Cellular models are crucial tools for elucidating the biological effects of chemical compounds in a controlled environment. While direct studies on this compound are not extensively detailed in the available literature, the investigation of related indoline and dihydroxyindole compounds provides a framework for understanding its potential role in mitigating oxidative stress and inflammation.

Indoline derivatives have been explored for their neuroprotective effects against oxidative stress in cellular models. smolecule.com For instance, 5,6-dihydroxyindole (DHI), a closely related compound, has demonstrated a marked reactivity towards cytotoxic nitrogen oxides that are produced during the autoxidation of nitric oxide (NO) under physiological conditions. nih.gov In in vitro studies, DHI was shown to protect against the oxidation of alpha-tocopherol (B171835) (a form of Vitamin E) in the presence of NO, suggesting a potent antioxidant capacity. nih.gov This activity is relevant to conditions where oxidative stress contributes to cellular damage.

In the context of inflammation, cellular models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are commonly employed. While specific data for this compound is not provided in the search results, other complex molecules incorporating an indoline core have been shown to inhibit the production of inflammatory mediators like nitric oxide in these cell lines. nih.gov

Biochemical Enzyme Assays for Specific Targets (e.g., LOX, sEH)

Biochemical assays are essential for determining the direct interaction of a compound with specific enzymes involved in pathological processes. The enzymes 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) are critical targets in the inflammatory cascade. Dual inhibition of these enzymes is a promising strategy for developing anti-inflammatory agents. nih.govnih.gov

Research into indoline-based compounds has revealed their potential as dual inhibitors of 5-LOX and sEH. nih.govnih.gov Through a combination of in silico screening and subsequent enzymatic and cellular assays, specific indoline derivatives have been identified as potent inhibitors of both enzymes. nih.govnih.gov For example, one study identified an indoline derivative, referred to as compound 73, which exhibited significant inhibitory activity against both 5-LOX and sEH with IC50 values of 0.41 ± 0.01 µM and 0.43 ± 0.10 µM, respectively. nih.gov

The following table summarizes the inhibitory activity of a selected indoline derivative from the study on 5-LOX and sEH.

| Compound Reference | Target Enzyme | IC50 (µM) |

| 73 | 5-LOX | 0.41 ± 0.01 |

| 73 | sEH | 0.43 ± 0.10 |

These findings underscore the potential of the indoline scaffold, and by extension this compound as a potential precursor or analogue, in the design of novel anti-inflammatory agents that target key enzymes in the arachidonic acid cascade. nih.gov

Polymerization and Oligomerization Research

Mechanisms of Oxidative Coupling and Oligomerization

The transformation of Indoline-5,6-diol into polymeric structures is a complex process initiated by oxidation. The oxidative polymerization is understood to be governed by electron-transfer-controlled reactions nih.gov. The initial step involves the rapid aerial oxidation of 5,6-dihydroxyindole (B162784) (DHI), which produces DHI semiquinone radicals and a superoxide (B77818) anion nih.gov. These highly reactive intermediates quickly condense to form larger structures nih.gov.

The initial stages of DHI polymerization involve the formation of smaller oligomers, specifically dimers and trimers nih.govunina.itnih.gov. Mass spectral studies of DHI's oxidative transformation in water have confirmed the facile production of dimeric and trimeric products upon exposure to air, even without enzymatic involvement nih.gov. Theoretical studies support these findings, indicating that a monomer-dimer coupling mechanism can form trimers, while dimer-dimer coupling can lead to tetramers nih.gov. The process is characterized by a gradational range of species with increasing mass as the oligomerization progresses unina.it.

The table below summarizes the key oligomers formed during the initial oxidation of 5,6-dihydroxyindole.

| Oligomer | Formation Evidence | Key Findings |

| Dimers | Mass Spectrometry nih.gov, Chemical Analysis unina.itnih.gov | Rapidly formed through oxidative coupling. Serve as building blocks for larger oligomers. |

| Trimers | Mass Spectrometry nih.gov, Chemical Analysis unina.itnih.gov | Formed through the condensation of dimeric products with oxidized DHI monomers nih.gov. |

| Tetramers | Chemical Synthesis and Analysis unina.itacs.org, Theoretical Calculations nih.gov | Represent a crucial step towards polymer formation, showing more complex bonding patterns. |

The structural architecture of the resulting melanin (B1238610) polymer is defined by the specific bonding patterns between the indole (B1671886) rings of the constituent monomers. Extensive research has been dedicated to elucidating these inter-unit linkages.

Early studies identified a dominant mode of coupling where the 2-position of one indole unit attacks the 4- and 7-positions of a transient 5,6-indolequinone unina.it. This leads to the formation of oligomers characterized primarily by 2,4′- and 2,7′-couplings unina.itnih.gov. Symmetric 2,2′-coupling is also observed, particularly in the presence of transition metal ions like Zn2+ and Ni2+ unina.it.

More recent investigations into higher oligomers, such as tetramers, have revealed a greater complexity in bonding patterns than previously assumed. Unexpected linkages, including 3,3′-, 4,4′-, and 2,3′-bonds, have been identified in tetramers formed from the oxidation of DHI dimers unina.itacs.org. This discovery suggests that the positional reactivity of the 5,6-dihydroxyindole unit changes when it is incorporated into a larger oligomeric structure acs.orgnih.gov. These "anomalous" bonding patterns have significant implications for models of eumelanin (B1172464) structure, challenging views based on simple linear chains unina.it.

The following table details the characterized inter-ring bonding patterns in DHI oligomers.

| Bond Type | Oligomer Stage | Method of Identification | Significance |

| 2,4'- and 2,7'- | Dimers, Trimers unina.itnih.gov | 2D NMR, Mass Spectrometry | Considered the dominant and conventional coupling patterns in early-stage oligomerization unina.it. |

| 2,2'- | Dimers unina.itnih.gov | Chemical Synthesis | Prevails in the presence of certain metal ions (e.g., Zn2+, Ni2+) unina.it. |

| 2,3'- | Tetramers unina.itacs.org | 2D NMR, Mass Spectrometry | An "anomalous" linkage indicating a shift in reactivity in higher oligomers acs.org. |

| 3,3'- and 4,4'- | Tetramers unina.it | 2D NMR, Mass Spectrometry | Further examples of unexpected bonding patterns found in more complex structures unina.it. |

Role in Biomimetic Polymerization Processes (e.g., Melanin Biosynthesis)